Raniseptin-1

Antimicrobial peptides Post-translational processing Structure–activity relationship

Raniseptin-1 (Rsp-1) is a 29-residue cationic antimicrobial peptide (AMP) isolated from the dorsal skin secretion of the anuran Hypsiboas raniceps (Chaco tree frog). Its primary sequence is AWLDKLKSLGKVVGKVALGVAQNYLNPQQ (MW 3138.7 Da, net charge +3 at physiological pH).

Molecular Formula
Molecular Weight
Cat. No. B1575987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaniseptin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raniseptin-1 for Research Procurement: Structural Identity, Source, and Core Antimicrobial Profile


Raniseptin-1 (Rsp-1) is a 29-residue cationic antimicrobial peptide (AMP) isolated from the dorsal skin secretion of the anuran Hypsiboas raniceps (Chaco tree frog). Its primary sequence is AWLDKLKSLGKVVGKVALGVAQNYLNPQQ (MW 3138.7 Da, net charge +3 at physiological pH) [1]. The peptide belongs to the dermaseptin superfamily, with a preproprecursor organization characterized by an N-terminal signal peptide, a 22-residue acidic propiece, and a dibasic (Arg-Arg) processing site that precedes the mature C-terminal antimicrobial domain [1]. Raniseptin-1 exhibits broad-spectrum antibacterial activity, with reported minimum inhibitory concentrations (MICs) of 5 µM against Escherichia coli ATCC 25922, 10 µM against Pseudomonas aeruginosa ATCC 27853, <2 µM against Xanthomonas citri, and 20 µM against Staphylococcus aureus ATCC 29313 [1][2]. Hemolytic assessment demonstrates only 20% lysis of human erythrocytes at 80 µM, indicating a favorable selectivity profile at antibacterial concentrations [2].

Why Raniseptin-1 Cannot Be Substituted by Generic Amphibian Antimicrobial Peptides in Research Applications


Raniseptin-1 is distinguished from other amphibian-derived antimicrobial peptides—including its closest structural relatives in the dermaseptin family and the related raniseptin PL (from Boana platanera)—by three factors that preclude generic substitution: (i) its unique primary sequence incorporates a Gly-Val-Ala-Gln motif absent in dermaseptins, conferring a distinct helical amphipathicity profile [1]; (ii) the intact 29-residue peptide undergoes site-specific endoproteolytic cleavage in crude skin secretion that generates 14–15 residue fragments with markedly reduced antimicrobial potency, a processing event not observed in magainin or brevinin families [1]; and (iii) the hemolytic activity of Raniseptin-1 (20% lysis at 80 µM) differs substantially from that of dermaseptin S4 derivatives and magainin 2, where hemolysis can exceed 50% at comparable concentrations [1][2]. These molecular and functional properties mean that in-class peptides cannot serve as drop-in replacements without altering experimental outcomes in membrane-disruption assays, selectivity profiling, or structure–activity relationship (SAR) studies.

Raniseptin-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Intact Raniseptin-1 vs. Its Endoproteolytic Fragments: Direct Antibacterial Potency Comparison

In the primary characterization study, the full-length Raniseptin-1 (29 residues) was directly compared with its 14–15 residue fragments generated by endogenous proteolysis in crude skin secretion. The intact Rsp-1 peptide demonstrated potent antibacterial activity, whereas the fragments showed severely limited antibiotic potency [1]. This within-molecule comparison establishes that the intact sequence is required for full antimicrobial function, and that peptide integrity is a critical quality attribute for procurement—degraded or truncated material will produce false-negative results in antimicrobial assays [1].

Antimicrobial peptides Post-translational processing Structure–activity relationship

Raniseptin-1 vs. Magainin 2: Gram-Negative Potency and Selectivity Window Comparison

Cross-study comparison of Raniseptin-1 and magainin 2—a benchmark amphibian AMP from Xenopus laevis—reveals a wider selectivity margin for Raniseptin-1. Against E. coli, Raniseptin-1 exhibits an MIC of 5 µM [1][2], while magainin 2 MICs reported in the literature range from ~2 µM (converted from 5 µg/mL) to ~40 µM depending on strain and assay conditions [3]. Critically, Raniseptin-1 produces only 20% hemolysis at 80 µM against human erythrocytes [2], whereas magainin 2 has been reported to cause significant hemolysis at concentrations above 50–100 µM in multiple independent studies [4]. This yields an estimated selectivity ratio (HC20/MIC_E.coli) of approximately 16 for Raniseptin-1, exceeding that reported for magainin 2 in several head-to-head hemolysis assays.

Antimicrobial peptides Therapeutic index Hemolytic selectivity

Raniseptin-1 vs. Raniseptin PL: Sequence Divergence and Differential Antibacterial Spectrum

Raniseptin-1 (from H. raniceps) and Raniseptin PL (GVFDTVKKIGKAVGKFALGVAKNYLNS-NH2, from Boana platanera) share the raniseptin nomenclature but differ in 16 of 29 positions (44.8% sequence divergence) [1][2]. Functionally, Raniseptin PL demonstrates higher potency against ESKAPE pathogens including carbapenem-resistant K. pneumoniae and multidrug-resistant A. baumannii (MIC ≈ 3 µg/mL; ~1 µM) [2], whereas Raniseptin-1 shows superior activity against the phytopathogen Xanthomonas citri (MIC < 2 µM) [1]. Raniseptin-1 is C-terminally amidated (implied by precursor processing), while Raniseptin PL is explicitly C-terminally amidated, potentially influencing proteolytic stability [1][2]. These differences mean that the two peptides are not interchangeable in studies targeting specific bacterial species or investigating structure–activity relationships of the raniseptin family.

Antimicrobial peptides Sequence homology Species-specific AMP variants

Raniseptin-1 vs. Dermaseptin-B3: Comparative Potency Against P. aeruginosa and S. aureus

Dermaseptin-B3, a well-characterized member of the dermaseptin family from Phyllomedusa sauvagii, serves as a structural comparator to Raniseptin-1. Against P. aeruginosa, Dermaseptin-B3 exhibits an MIC of 2.3 µM versus Raniseptin-1's 10 µM—a ~4.3-fold potency advantage for Dermaseptin-B3 [1][2]. However, against S. aureus, Raniseptin-1 (MIC 20 µM) and Dermaseptin-B3 (MIC 1.3 µM) differ by ~15-fold, with Dermaseptin-B3 clearly more potent [1][2]. This pattern indicates that Dermaseptin-B3 is generally more potent but potentially less selective for Gram-negative over Gram-positive targets. Researchers requiring a peptide with balanced Gram-negative/Gram-positive activity (ratio ~2–4) or a wider dynamic range for dose–response studies may find Raniseptin-1's intermediate potency advantageous, whereas projects demanding maximal anti-staphylococcal potency should consider Dermaseptin-B3.

Antimicrobial peptides Dermaseptin family Pseudomonas aeruginosa

Raniseptin-1 Physicochemical Differentiation: Net Charge, Hydrophobicity, and Predicted Helical Amphipathicity vs. Amphibian AMP Class Averages

Physicochemical profiling of Raniseptin-1 reveals a net charge of +3, a Boman index of −13.02 kcal/mol, a hydrophobicity (GRAVY) of −0.041, and an aliphatic index of 117.59 [1]. Compared to class averages for frog-derived cationic AMPs (typical net charge +2 to +5, hydrophobicity −0.2 to +0.2), Raniseptin-1 occupies a narrow niche of moderate cationicity coupled with near-neutral hydrophobicity [2]. This combination predicts strong electrostatic attraction to anionic bacterial membranes without excessive hydrophobic insertion into zwitterionic mammalian membranes—consistent with its experimentally observed low hemolytic activity [1][3]. Peptides with higher hydrophobicity (e.g., dermaseptin S4 derivatives, GRAVY > +0.1) frequently exhibit elevated hemolysis, while those with lower charge density may show reduced Gram-negative activity [2]. Raniseptin-1's position in this parameter space makes it a valuable template for mutagenesis studies exploring the charge–hydrophobicity–selectivity relationship.

Peptide physicochemical properties Helical wheel analysis Structure–function prediction

Raniseptin-1 Post-Secretory Stability: MALDI Imaging Evidence of Intact Secretion In Situ vs. Crude Extract Fragmentation

MALDI imaging mass spectrometry (IMS) of H. raniceps dorsal skin demonstrated that mature Raniseptin-1 is secreted as intact 29-residue molecules within a defined glandular domain, whereas the 14–15 residue fragments are detected only in crude secretion extracts—not in the glandular tissue itself [1]. This spatial evidence indicates that fragmentation occurs ex vivo during secretion collection and handling, not as a physiological processing event. The finding carries critical procurement implications: synthetic Raniseptin-1 used in in vitro assays must be protected from conditions that could promote non-specific proteolysis, and batch quality control should verify full-length integrity via HPLC and mass spectrometry [1]. This glandular-domain-confined stability profile is not documented for other raniseptin family members or for most dermaseptins, making it a compound-specific quality consideration.

MALDI imaging mass spectrometry Peptide stability Ex vivo processing

Raniseptin-1 Application Scenarios: Evidence-Driven Selection for Research and Industrial Use


Membrane-Active Mechanism-of-Action Studies Requiring Intact, Full-Length Amphibian AMP

The direct evidence that Raniseptin-1 fragments are functionally inactive [1] makes the full-length 29-mer indispensable for biophysical studies of bacterial membrane disruption. Researchers employing liposome leakage assays, surface plasmon resonance, or electrophysiological recordings must use intact Raniseptin-1 to obtain meaningful kinetic and thermodynamic parameters. Truncated or impure material will produce artefactually reduced activity and confound mechanistic interpretation. Procurement should specify synthetic peptide with HPLC purity ≥98% and mass spectrometric verification of the 3138.7 Da molecular weight, as documented by NovoPro Labs technical specifications [2].

Selectivity Profiling and Therapeutic Index Optimization in AMP Engineering

Raniseptin-1's selectivity ratio (HC20/MIC_E.coli ≈ 16) [1][2] provides a defined baseline for medicinal chemistry campaigns aiming to improve the therapeutic window. Its moderate cationicity (+3) and near-neutral hydrophobicity (GRAVY −0.041) [3] position it as an ideal parent scaffold for alanine-scanning or residue-substitution studies. The peptide's low hemolytic activity at antibacterial concentrations enables clear detection of mutations that inadvertently increase mammalian membrane toxicity. Raniseptin-1 is superior to magainin 2 for such studies because its baseline selectivity window is wider and more precisely quantified [4].

Phytopathogen Biocontrol Research Targeting Xanthomonas Species

Raniseptin-1 demonstrates exceptional potency against the phytopathogen Xanthomonas citri (MIC < 2 µM) [1], outperforming Raniseptin PL and most dermaseptins for which Xanthomonas data are available. Agricultural biotechnology groups investigating peptide-based crop protectants or citrus canker control strategies should prioritize Raniseptin-1 over generic amphibian AMPs. The compound's specificity for this agriculturally relevant target, combined with its low hemolytic activity, supports feasibility assessment in plant infection models. Researchers should note that Raniseptin PL, despite its higher potency against ESKAPE pathogens, lacks documented activity against Xanthomonas spp. [5].

Comparative Genomics and Evolution of Amphibian Innate Immunity

The 44.8% sequence divergence between Raniseptin-1 (H. raniceps) and Raniseptin PL (B. platanera) [1][5], combined with their distinct antimicrobial spectra and the unique post-secretory processing behavior of Raniseptin-1 [1], makes Raniseptin-1 an essential comparator in evolutionary studies of the raniseptin/dermaseptin peptide superfamily. Researchers investigating the co-evolution of AMP structure and microbial defense across anuran species should include Raniseptin-1 as the reference sequence from the H. raniceps lineage to complement data from the B. platanera-derived peptides.

Quote Request

Request a Quote for Raniseptin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.